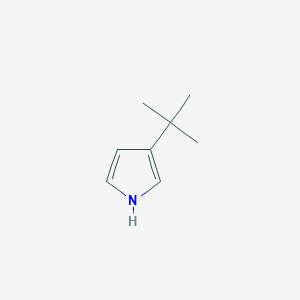
2-(3-Aminocyclobutyl)acetonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminocyclobutyl)acetonitrile hydrochloride is a chemical compound with the CAS Number: 2361634-69-5 . It has a molecular weight of 146.62 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for 2-(3-Aminocyclobutyl)acetonitrile hydrochloride is 1S/C6H10N2.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1,3-4,8H2;1H .Physical And Chemical Properties Analysis
2-(3-Aminocyclobutyl)acetonitrile hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 146.62 .Applications De Recherche Scientifique
Synthesis of Thiazole Derivatives
The study conducted by Masaki et al. (1966) explores the reaction of 1-chloro-2-oximino-3-butanone with amino-acetonitrile, leading to a mixture of N-(2-oximino-3-oxobutyl)aminoacetonitrile and its derivatives. This reaction pathway highlights the potential use of similar compounds in synthesizing thiazole derivatives, offering insights into heterocyclic compound synthesis methods (Masaki et al., 1966).
Aminohalogenation Reactions
Li et al. (2006) investigated the aminochlorination of methylenecyclopropanes using FeCl3 as a catalyst in acetonitrile, demonstrating the role of acetonitrile in facilitating these reactions. The study provides valuable information on the stereochemistry and mechanisms of aminohalogenation, relevant to developing new synthetic routes for functionalized cyclopropane derivatives (Li et al., 2006).
Photocatalytic Reduction
Yin et al. (2016) discovered the hexachlorocerate(III) anion's potent photoreductant properties in acetonitrile solution. This finding is significant for photocatalytic reduction applications, such as in the reduction of aryl chloride substrates, demonstrating the utility of acetonitrile-based solutions in enhancing photocatalytic processes (Yin et al., 2016).
Inclusion Complexes
Morohashi et al. (2013) studied the unique inclusion behavior of tetraaminothiacalixarene towards small organic molecules in acetonitrile, revealing the compound's flexible conformation changes according to the structures of guest compounds. This research has implications for designing new materials for molecular recognition and encapsulation (Morohashi et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-aminocyclobutyl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1,3-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSPCXSHARVFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361634-69-5 |
Source


|
| Record name | 2-(3-aminocyclobutyl)acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2681284.png)





![(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2681292.png)
